molecular formula C15H13F2NO4S B5421799 methyl 3-{[(3,4-difluorophenyl)sulfonyl]amino}-4-methylbenzoate

methyl 3-{[(3,4-difluorophenyl)sulfonyl]amino}-4-methylbenzoate

Cat. No.: B5421799
M. Wt: 341.3 g/mol
InChI Key: JHHWWTPZIKPSKG-UHFFFAOYSA-N
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Description

Methyl 3-{[(3,4-difluorophenyl)sulfonyl]amino}-4-methylbenzoate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a difluorophenyl ring, which is further connected to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(3,4-difluorophenyl)sulfonyl]amino}-4-methylbenzoate typically involves the following steps:

    Formation of the Sulfonyl Chloride: The starting material, 3,4-difluoroaniline, is reacted with chlorosulfonic acid to form 3,4-difluorophenylsulfonyl chloride.

    Amidation Reaction: The sulfonyl chloride is then reacted with 4-methylbenzoic acid in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Esterification: Finally, the intermediate is esterified using methanol and a catalyst such as sulfuric acid to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3,4-difluorophenyl)sulfonyl]amino}-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 3-{[(3,4-difluorophenyl)sulfonyl]amino}-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-{[(3,4-difluorophenyl)sulfonyl]amino}-4-methylbenzoate exerts its effects involves the interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
  • Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}benzoate
  • Methyl 3-{[(3,4-difluorophenyl)sulfonyl]amino}-2-thiophenecarboxylate

Uniqueness

Methyl 3-{[(3,4-difluorophenyl)sulfonyl]amino}-4-methylbenzoate is unique due to the presence of both difluorophenyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-[(3,4-difluorophenyl)sulfonylamino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO4S/c1-9-3-4-10(15(19)22-2)7-14(9)18-23(20,21)11-5-6-12(16)13(17)8-11/h3-8,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHWWTPZIKPSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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